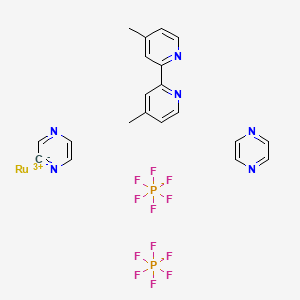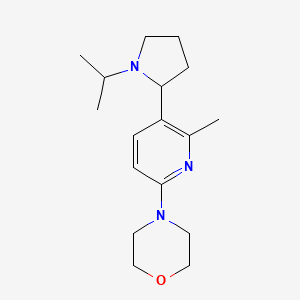
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate is a complex compound that combines multiple heterocyclic structures with a ruthenium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the desired functional groups. For example, 4-methylpyridin-2-amine can be synthesized by reacting 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder at 150°C .
2-Pyrazin-2-ylpyrazine can be synthesized through a Diels-Alder reaction involving key intermediates such as Benzyl 1,2,3-triazine-5-carboxylate .
The ruthenium(2+) complex is typically formed by coordinating ruthenium with the synthesized ligands under controlled conditions. The dihexafluorophosphate counterion is introduced to balance the charge of the complex.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis processes, including purification steps like crystallization and chromatography to ensure high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methylpyridin-2-yl)pyridine and its derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-methylpyridin-2-amine can yield 4-methylpyridin-2-yl oxide, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as an iNOS inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide, a key mediator of inflammation . The ruthenium center can also participate in redox reactions, facilitating electron transfer processes in catalytic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: A simpler analog that lacks the additional pyridine and pyrazine rings but shares similar reactivity and applications.
4-Methyl-2-(1H)-pyridinone: Another related compound with a hydroxyl group, used in similar chemical and biological contexts.
2-(Pyridin-2-yl)pyrimidine Derivatives: Compounds with a pyrimidine ring instead of pyrazine, showing diverse biological activities.
Uniqueness
The uniqueness of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate lies in its combination of multiple heterocyclic structures and a ruthenium center, providing a versatile platform for various applications in catalysis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C20H19F12N6P2Ru |
|---|---|
Molecular Weight |
734.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;pyrazine;2H-pyrazin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H12N2.C4H4N2.C4H3N2.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2-6-4-3-5-1;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;1-4H;1-3H;;;/q;;3*-1;+3 |
InChI Key |
UTDGUUZPAOZIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=CC=N1.C1=CN=[C-]C=N1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B11825348.png)


![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)


![6-O-[2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranosyl]-D-galactopyranose](/img/structure/B11825373.png)

